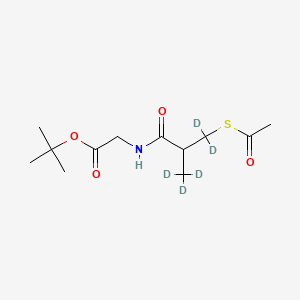

外消旋雷美替仑-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

There are several methods for the synthesis of Ramelteon. One approach involves a concise six-step asymmetric synthesis from a monocyclic precursor, using iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral side chain . Another method involves a three-step synthetic route from commercially available 2,3-dihydrobenzofuran-4-amine .Molecular Structure Analysis

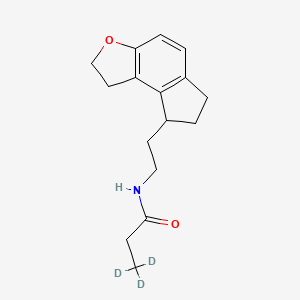

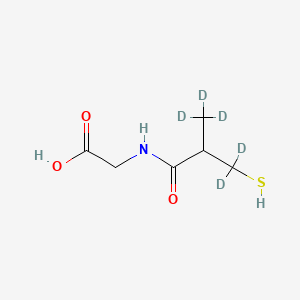

The molecular structure of rac Ramelteon-d3 consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core . The molecular formula is C16H18D3NO2 .Chemical Reactions Analysis

The synthesis of Ramelteon involves several chemical reactions. The tricyclic core of Ramelteon is assembled using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation . The chirality is introduced with enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .Physical And Chemical Properties Analysis

Rac Ramelteon-d3 has a molecular weight of 262.36 . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specific databases or literature .科学研究应用

Dermatological Research

Ramelteon has been studied for its effects on skin conditions such as psoriasis. Research suggests that it may help reduce symptoms like erythema and epidermal thickening by modulating cytokine levels in skin tissue .

Pulmonary Endothelial Cell Protection

Studies have shown that ramelteon can protect human pulmonary microvascular endothelial cells from inflammation and oxidative stress caused by lipopolysaccharides, which could have implications for lung health and diseases .

Neurology Research Chemicals

As a deuterated compound, “rac Ramelteon-d3” is likely used as an analytical standard in neurology research to ensure accurate measurements in experiments involving the parent compound, ramelteon .

作用机制

Target of Action

Rac Ramelteon-d3 is a potent, selective agonist of melatonin receptors MT1 and MT2 . These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, an area responsible for the regulation of circadian rhythms and synchronization of the sleep-wake cycle .

Mode of Action

Rac Ramelteon-d3 works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period . It has a high affinity for the MT1 and MT2 receptors . The MT1 receptor is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences the regulation of circadian rhythms .

Biochemical Pathways

It is known that the compound’s action on the mt1 and mt2 receptors in the scn can influence the body’s sleep-wake cycle

Pharmacokinetics

Rac Ramelteon-d3 is rapidly absorbed, with a Tmax of less than 1 hour . It undergoes extensive first-pass metabolism, primarily through CYP1A2 and to a lesser extent through CYP2C and CYP3A4 . The compound is primarily excreted as metabolites in the urine (84%) .

Result of Action

The primary result of Rac Ramelteon-d3’s action is the induction of sleepiness and the regulation of circadian rhythms . This makes it a useful therapeutic agent for the treatment of insomnia, particularly delayed sleep onset .

Action Environment

The action of Rac Ramelteon-d3 can be influenced by various environmental factors. For example, a high-fat meal can delay Tmax and increase AUC, potentially decreasing the rate of absorption

安全和危害

属性

IUPAC Name |

3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)